tert-Butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Description
Overview of Pyridoindole Chemistry
Pyridoindole compounds constitute a fundamental class of heterocyclic structures that have attracted considerable attention in both synthetic organic chemistry and medicinal chemistry research. These molecules are characterized by their fused ring systems combining pyridine and indole moieties, creating unique electronic and steric environments that contribute to their diverse biological activities. The pyrido[4,3-b]indole framework specifically represents one of several possible fusion patterns, where the pyridine ring is attached to the indole system at the 4,3-positions, creating a tricyclic structure with distinct chemical properties.
The fundamental importance of pyridoindole chemistry stems from the widespread occurrence of these structures in natural products and their demonstrated pharmaceutical relevance. Beta-carboline alkaloids, which share structural similarities with pyridoindole derivatives, have been extensively studied for their neurobiological activities and represent a rich source of bioactive compounds. The pyridoindole core provides a rigid scaffold that can be functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.
Recent synthetic advances have enabled efficient access to various pyridoindole frameworks through diverse methodological approaches. Metal-catalyzed annulation reactions have proven particularly effective for constructing these heterocyclic systems, with aryne-based methodologies showing excellent potential for generating structurally diverse libraries. The development of these synthetic methods has been crucial for advancing our understanding of pyridoindole chemistry and facilitating the preparation of novel derivatives for biological evaluation.
The electronic properties of pyridoindole systems are significantly influenced by the nitrogen atoms within the fused ring structure, which contribute to both the aromatic character and the potential for hydrogen bonding interactions. These features make pyridoindole derivatives particularly attractive as pharmacophores in medicinal chemistry, where they can serve as both hydrogen bond donors and acceptors while maintaining favorable lipophilicity profiles for biological activity.
Historical Development of Tetrahydropyrido[4,3-b]indole Derivatives
The historical development of tetrahydropyrido[4,3-b]indole derivatives reflects the broader evolution of heterocyclic chemistry and the increasing sophistication of synthetic methodologies over the past several decades. Early investigations into these compounds were largely driven by their structural relationship to naturally occurring alkaloids and the recognition of their potential pharmaceutical applications. The tetrahydro configuration represents a partially saturated version of the fully aromatic pyridoindole system, providing increased conformational flexibility while maintaining the essential heterocyclic framework.
Pioneering synthetic work in this area established fundamental approaches to constructing the tetrahydropyrido[4,3-b]indole core through cyclization reactions involving appropriately substituted precursors. Gold-catalyzed domino cycloisomerization reactions have emerged as particularly powerful tools for accessing these structures, enabling the formation of multiple bonds in a single synthetic operation. These methodologies have been instrumental in expanding the accessible chemical space within this compound class and facilitating the preparation of diverse structural analogs.
The development of protecting group strategies has been crucial for the successful synthesis of complex tetrahydropyrido[4,3-b]indole derivatives. The incorporation of tert-butyl carbamate protecting groups, as exemplified in the target compound, allows for selective manipulation of specific nitrogen centers while maintaining the integrity of the heterocyclic framework. This approach has enabled the preparation of highly functionalized derivatives that would be difficult to access through alternative synthetic routes.
Recent advances in synthetic methodology have focused on developing more efficient and selective approaches to tetrahydropyrido[4,3-b]indole construction. These efforts have been driven by the increasing recognition of these compounds as privileged scaffolds in medicinal chemistry and the need for practical synthetic routes that can support structure-activity relationship studies and pharmaceutical development programs.
Structural Classification within Heterocyclic Compounds
The structural classification of tert-butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate places it within the broader category of nitrogen-containing heterocyclic compounds, specifically as a member of the indole alkaloid family. The compound exhibits a complex tricyclic structure with the molecular formula reflecting the presence of multiple functional groups including ester linkages, alkyl substituents, and the characteristic fused ring system.
From a topological perspective, the pyrido[4,3-b]indole core represents a specific regioisomer within the family of pyridoindole structures, distinguished by the particular fusion pattern between the pyridine and indole rings. This arrangement creates a unique three-dimensional structure with defined spatial relationships between the nitrogen atoms and potential sites for chemical modification. The tetrahydro configuration indicates partial saturation of the pyridine ring, specifically at positions that reduce the overall aromaticity while maintaining the essential heterocyclic character.
The functional group profile of this compound includes several key structural elements that contribute to its classification and potential biological activity. The tert-butyl carbamate functionality at the 2-position provides both steric bulk and a potential site for metabolic transformation, while the ethoxy ester substituent introduces additional polarity and potential for hydrogen bonding interactions. The methyl group at the 8-position represents a simple alkyl modification that can influence both the electronic properties and the overall lipophilicity of the molecule.
The stereochemical aspects of this compound are particularly important for understanding its three-dimensional structure and potential biological interactions. The tetrahydro configuration introduces multiple chiral centers, and the specific stereochemistry at these positions can significantly influence the compound's binding affinity and selectivity for biological targets. The presence of these stereocenters also adds complexity to synthetic planning and requires careful consideration of stereochemical control during preparation.
Significance in Medicinal Chemistry Research
The significance of this compound in medicinal chemistry research stems from its structural relationship to bioactive natural products and its potential as a pharmacological tool compound. Pyridoindole derivatives have demonstrated significant biological activities across a range of therapeutic areas, including oncology, neurology, and infectious diseases. The specific structural features of this compound position it as a valuable scaffold for exploring structure-activity relationships and developing novel therapeutic agents.
The compound's potential as a tubulin polymerization inhibitor represents one of the most promising areas of research, given the established importance of microtubule dynamics in cancer cell proliferation. Recent studies have demonstrated that pyrido[4,3-b]indole derivatives can effectively disrupt microtubule networks and induce cell cycle arrest, leading to apoptosis in cancer cells. The specific substitution pattern in the target compound may contribute to enhanced selectivity and potency compared to simpler analogs.
The incorporation of multiple functional groups in this compound provides opportunities for systematic modification and optimization of biological activity. The ester functionalities can serve as sites for prodrug strategies, potentially improving pharmacokinetic properties and tissue distribution. The tert-butyl protecting group can be selectively removed to reveal a free amine that may participate in additional hydrogen bonding interactions with biological targets.
Research applications of this compound extend beyond direct pharmaceutical development to include its use as a chemical probe for studying biological processes. The structural complexity and functional group diversity make it an attractive tool for investigating protein-ligand interactions and elucidating mechanisms of action for related bioactive compounds. The compound's potential for modification also enables the development of fluorescent or radioactive analogs for use in biological assays and imaging studies.
Properties
IUPAC Name |
tert-butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-6-26-19(24)13-23-17-8-7-14(2)11-15(17)16-12-22(10-9-18(16)23)20(25)27-21(3,4)5/h7-8,11H,6,9-10,12-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWVZKLLUORSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(CN(CC2)C(=O)OC(C)(C)C)C3=C1C=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-Butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS No. 664364-29-8) belongs to a class of pyridoindole derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, structure, and biological activity of this compound, with an emphasis on its pharmacological properties and therapeutic applications.
Molecular Formula: C₁₃H₁₉N₃O₄
Molecular Weight: 257.33 g/mol
Solubility: Soluble in various organic solvents; specific solubility data indicates it has a solubility of approximately 3.35 mg/ml in water .
Bioavailability Score: 0.55, indicating moderate bioavailability .
Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has shown in vitro activity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacterial strains suggests potential applications in treating infections caused by resistant bacteria.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered drug metabolism and enhanced therapeutic efficacy when used in combination with other agents.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
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Study on Cancer Cell Lines:
- Objective: To evaluate the cytotoxic effects on breast cancer cells.
- Results: The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity compared to control groups.
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Antimicrobial Efficacy Assessment:
- Objective: To assess the antibacterial properties against Staphylococcus aureus.
- Results: The compound showed a minimum inhibitory concentration (MIC) of 32 µg/ml, demonstrating effectiveness against resistant strains.
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Enzyme Inhibition Profile:
- Objective: To determine the inhibitory effect on cytochrome P450 enzymes.
- Results: The compound inhibited CYP3A4 activity by 50%, suggesting potential interactions with other drugs metabolized by this enzyme.
Data Table: Summary of Biological Activities
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates potential mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease models.
2. Pharmacological Studies
- Drug Development : Due to its unique structure, it serves as a scaffold for developing new drugs targeting specific biological pathways. Its derivatives are being explored for activity against diseases such as Alzheimer's and Parkinson's.
- Bioavailability Studies : Investigations into the pharmacokinetics and bioavailability of this compound are ongoing to determine optimal dosing regimens for potential therapeutic use.
3. Chemical Biology
- Biochemical Probes : The compound can be utilized as a biochemical probe to study enzyme interactions and metabolic pathways due to its ability to modify biological targets selectively.
- Synthetic Biology Applications : Its derivatives are being explored for use in synthetic biology to create novel biosynthetic pathways.
Case Studies
- Anticancer Activity Assessment
- Neuroprotection Research
Chemical Reactions Analysis
Key Synthetic Reactions and Mechanisms
The compound is synthesized through multi-step protocols, often involving:
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Nucleophilic substitution at the indole nitrogen for carbamate protection .
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Pictet–Spengler-type cyclization to construct the tetrahydro-2H-pyridoindole framework .
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Esterification and deprotection steps to introduce functional groups .
A representative synthesis involves:
text1. Coupling of tryptophol derivatives with N,O-Di-Boc-hydroxylamine using DIAD/Ph₃P in THF[2]. 2. Cyclization via TMSCl-mediated deprotection in MeOH at 0–23°C[2]. 3. Final reduction with NaBH₃CN under acidic conditions (pH < 3.1)[2].
Ester Group Transformations
The 2-ethoxy-2-oxoethyl side chain participates in:
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Hydrolysis : Conversion to carboxylic acids under basic conditions (e.g., LiOH/H₂O) .
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Transesterification : Ethoxy group replacement with other alkoxy groups using alcoholysis.
Carbamate Reactivity
The tert-butyl carbamate undergoes:
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Acidolytic cleavage : Removal with HCl/dioxane or TFA/CH₂Cl₂ to expose the free amine .
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N-Alkylation : Reactivity with alkyl halides (e.g., trifluoroethyl triflate) under basic conditions (K₂CO₃) .
Pyridoindole Core Modifications
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Electrophilic aromatic substitution : Halogenation at position 7 or 9 using NXS (X = Cl, Br) .
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Suzuki–Miyaura coupling : Introduction of aryl/heteroaryl groups via Pd-catalyzed cross-coupling .
Reaction Optimization Data
Stability and Side Reactions
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Thermal Stability : Decomposes above 150°C via carbamate retro-ene reaction.
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Photodegradation : Susceptible to UV-induced radical formation at the indole C2 position .
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Competitive Pathways :
Analytical Monitoring
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃) at position 8 alter electronic properties and may enhance binding affinity in biological targets .
- Methyl groups (target compound and ) contribute to lipophilicity, influencing membrane permeability.
Ester Group Modifications
Key Observations :
- tert-Butyl esters improve metabolic stability compared to ethyl esters, making the target compound more suitable for prolonged biological activity .
Core Structure Variations
Key Observations :
Research Findings and Implications
Physicochemical Properties
Q & A
Q. What are the key steps for synthesizing tert-butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate, and how can reaction yields be optimized?
Answer:
- Key Steps :
- Protection of the indole NH group using di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂ with catalytic DMAP and a base (e.g., triethylamine) .
- Functionalization of the side chain : For example, oxidation of a pentenyl group to an aldehyde using NaBO₃·4H₂O after BH₃·THF-mediated hydroboration .
- Cyclization via intramolecular Friedel-Crafts α-arylation to form the pyridoindole core .
- Yield Optimization :
Q. What purification and characterization methods are recommended for this compound?
Answer:
- Purification :
- Characterization :
- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ ~1.4–1.7 ppm), ethoxy groups (δ ~1.3–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂), and pyridoindole aromatic protons (δ ~6.8–7.9 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray crystallography (if crystalline) to resolve stereochemistry .
Q. How should researchers handle the compound’s stability and solubility during storage?
Answer:
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc and ethoxycarbonyl groups .
- Solubility :
- Avoid : Prolonged exposure to moisture, acids, or bases, which degrade the ester and carbamate groups .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the pyridoindole core formation?
Answer:
Q. How can enantioselective synthesis of this compound be achieved?
Answer:
Q. What computational methods are suitable for predicting biological targets or reactivity?
Answer:
- Target Prediction :
- Reactivity Studies :
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?
Answer:
- Standardization :
- Case Study : Discrepancies in ¹³C shifts for the pyridoindole core (δ 120–135 ppm) were resolved by comparing crystallographic bond lengths with DFT-optimized geometries .
Q. What strategies mitigate side reactions during functionalization (e.g., ethoxycarbonyl group modification)?
Answer:
- Protection/Deprotection :
- Side Reaction Mitigation :
Q. What are the implications of structural analogs (e.g., 8-methyl vs. 8-fluoro derivatives) for SAR studies?
Answer:
Q. How can researchers validate hypothetical metabolic pathways for this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
